3,4-Dihydroxy-12-methyl-1-oxacyclododec-5-en-2-one
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Overview
Description
3,4-Dihydroxy-12-methyl-1-oxacyclododec-5-en-2-one is a complex organic compound with significant interest in various scientific fields
Preparation Methods
The synthesis of 3,4-Dihydroxy-12-methyl-1-oxacyclododec-5-en-2-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired cyclic structure . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3,4-Dihydroxy-12-methyl-1-oxacyclododec-5-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential antioxidant properties . In medicine, derivatives of this compound have shown promise in anti-cancer research due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has industrial applications in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-12-methyl-1-oxacyclododec-5-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of oxidative stress.
Comparison with Similar Compounds
3,4-Dihydroxy-12-methyl-1-oxacyclododec-5-en-2-one can be compared with similar compounds such as 12-Methyloxacyclododec-9-en-2-one and other oxacyclododec-5-en-2-one derivatives . These compounds share similar structural features but differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
109613-32-3 |
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Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
3,4-dihydroxy-12-methyl-1-oxacyclododec-5-en-2-one |
InChI |
InChI=1S/C12H20O4/c1-9-7-5-3-2-4-6-8-10(13)11(14)12(15)16-9/h6,8-11,13-14H,2-5,7H2,1H3 |
InChI Key |
GZDQOCJUSLPXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCC=CC(C(C(=O)O1)O)O |
Origin of Product |
United States |
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